Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
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Overview
Description
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a chemical compound with a unique structure that includes a carbazole core. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The carbazole core is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-cyclohexenone with an appropriate amine, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves its interaction with specific molecular targets. The carbazole core can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-dimethyl-3-oxovalerate
- Methyl 4,4-dimethyl-3-oxopentanoate
- Methyl 4,4,4-trimethyl-3-oxobutanoate
- Methyl 3-oxo-4,4-dimethylpentanoate
Uniqueness
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to its carbazole core, which imparts stability and reactivity. This makes it a versatile compound for various synthetic applications, distinguishing it from other similar compounds that may lack the carbazole structure .
Properties
CAS No. |
1424995-10-7 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-8-oxo-7,9-dihydro-6H-carbazole-3-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-16(2)7-6-12(18)14-13(16)10-8-9(15(19)20-3)4-5-11(10)17-14/h4-5,8,17H,6-7H2,1-3H3 |
InChI Key |
UTMMKAJHINLCRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)OC)C |
Origin of Product |
United States |
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